An In-Depth Technical Guide to Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate (CAS 91041-18-8)
An In-Depth Technical Guide to Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate (CAS 91041-18-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document delves into its physicochemical properties, outlines a plausible synthetic pathway, provides detailed protocols for its synthesis and purification, and offers an in-depth analysis of its spectral characteristics. The guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel thiophene derivatives.
Introduction
Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate (CAS 91041-18-8) is a substituted thiophene derivative featuring a nitrophenoxy moiety. The thiophene ring is a privileged scaffold in medicinal chemistry, with numerous approved drugs containing this heterocycle. Its electron-rich nature and ability to engage in various biological interactions make it a valuable building block in drug discovery. The incorporation of a 2-nitrophenoxy group at the 3-position of the thiophene ring introduces specific electronic and steric properties that can modulate the molecule's biological activity and material properties. This guide aims to provide a detailed technical understanding of this compound, facilitating its use in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in experimental settings. The key properties of Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 91041-18-8 | [1][2] |
| Molecular Formula | C₁₂H₉NO₅S | [1][2] |
| Molecular Weight | 279.27 g/mol | [1][2] |
| Appearance | Powder or liquid | [3] |
| Purity | ≥98% (Commercially available) | [1] |
| Boiling Point | 390.8 °C at 760 mmHg | [3] |
| Flash Point | 190.2 °C | [3] |
| Density | 1.401 g/cm³ | [3] |
| Storage | Sealed in a dry environment at 2-8°C | [1] |
| SMILES | COC(=O)C1=C(C=CS1)OC2=CC=CC=C2[O-] | [1] |
Computational Chemistry Data:
| Parameter | Value | Source(s) |
| Topological Polar Surface Area (TPSA) | 78.67 Ų | [1] |
| LogP | 3.2352 | [1] |
| Hydrogen Bond Acceptors | 6 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 4 | [1] |
Synthesis and Purification
Proposed Synthetic Pathway: Ullmann Condensation
The synthesis can be envisioned in two main stages:
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Synthesis of the precursor: Methyl 3-hydroxy-2-thiophenecarboxylate.
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Ullmann Condensation: Coupling of methyl 3-hydroxy-2-thiophenecarboxylate with an activated nitroaromatic compound, such as 1-fluoro-2-nitrobenzene.
Caption: Proposed two-stage synthetic workflow for Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate.
Experimental Protocol (Proposed)
Disclaimer: The following protocol is a well-reasoned theoretical procedure based on established chemical principles. It has not been experimentally validated from the available literature and should be optimized for safety and yield in a laboratory setting.
Part A: Synthesis of Methyl 3-hydroxy-2-thiophenecarboxylate
This precursor can be synthesized via several literature methods. One common approach involves the reaction of methyl thioglycolate with a suitable three-carbon building block.
Part B: Ullmann Condensation to Yield Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate
The Ullmann condensation is a classic method for the formation of diaryl ethers, catalyzed by copper.
Materials:
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Methyl 3-hydroxy-2-thiophenecarboxylate
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1-Fluoro-2-nitrobenzene
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Copper(I) iodide (CuI)
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Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
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N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (anhydrous)
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Toluene
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Hexane
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Ethyl acetate
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Brine solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 3-hydroxy-2-thiophenecarboxylate (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
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Add anhydrous DMF or DMSO as the solvent.
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Stir the mixture at room temperature for 15 minutes.
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Add 1-fluoro-2-nitrobenzene (1.1 eq) to the reaction mixture.
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Heat the reaction mixture to 100-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Pour the mixture into water and extract with ethyl acetate (3 x volumes).
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Wash the combined organic layers with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
Purification Protocol
The crude product obtained from the synthesis will likely require purification to achieve high purity (≥98%).
Method: Flash Column Chromatography
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Prepare a silica gel column using a suitable solvent system. A gradient of hexane and ethyl acetate is a good starting point (e.g., starting with 95:5 hexane:ethyl acetate and gradually increasing the polarity).
-
Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.
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Load the sample onto the column.
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Elute the column with the solvent gradient, collecting fractions.
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Monitor the fractions by TLC to identify those containing the pure product.
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Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate.
Caption: Experimental workflow for the purification of the target compound.
Spectral Analysis (Predicted)
As no experimental spectra for Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate are available in the searched literature, the following analysis is based on established principles of spectroscopy and data from structurally similar compounds. This section provides a predictive guide for researchers to interpret their own experimental data.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the thiophene and nitrophenyl rings, as well as a singlet for the methyl ester protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.9 - 8.1 | Doublet of doublets | 1H | H-6' (proton ortho to NO₂) | Deshielded due to the electron-withdrawing nitro group. |
| ~ 7.5 - 7.7 | Triplet | 1H | H-4' (proton para to NO₂) | Aromatic proton on the nitrophenyl ring. |
| ~ 7.2 - 7.4 | Doublet | 1H | H-5 (thiophene proton) | Coupled to H-4. |
| ~ 7.1 - 7.3 | Triplet | 1H | H-5' (proton meta to NO₂) | Aromatic proton on the nitrophenyl ring. |
| ~ 6.9 - 7.1 | Doublet of doublets | 1H | H-3' (proton ortho to the ether linkage) | Aromatic proton on the nitrophenyl ring. |
| ~ 6.8 - 7.0 | Doublet | 1H | H-4 (thiophene proton) | Coupled to H-5. |
| ~ 3.8 - 3.9 | Singlet | 3H | -OCH₃ | Methyl ester protons. |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 160 - 165 | C=O (ester) | Carbonyl carbon of the methyl ester. |
| ~ 150 - 155 | C-3 (thiophene) | Carbon attached to the phenoxy group. |
| ~ 145 - 150 | C-2' (nitrophenyl) | Carbon bearing the nitro group. |
| ~ 140 - 145 | C-1' (nitrophenyl) | Carbon attached to the ether oxygen. |
| ~ 130 - 135 | C-4' (nitrophenyl) | Aromatic CH. |
| ~ 125 - 130 | C-5 (thiophene) | Aromatic CH. |
| ~ 120 - 125 | C-6' (nitrophenyl) | Aromatic CH. |
| ~ 115 - 120 | C-2 (thiophene) | Carbon attached to the ester group. |
| ~ 110 - 115 | C-4 (thiophene) | Aromatic CH. |
| ~ 105 - 110 | C-3' and C-5' (nitrophenyl) | Aromatic CHs. |
| ~ 52 - 55 | -OCH₃ | Methyl ester carbon. |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~ 3100 - 3000 | C-H stretch | Aromatic C-H |
| ~ 1720 - 1740 | C=O stretch | Ester carbonyl |
| ~ 1580 - 1600, 1450 - 1500 | C=C stretch | Aromatic rings |
| ~ 1520 - 1540 (strong) | N-O asymmetric stretch | Nitro group |
| ~ 1340 - 1360 (strong) | N-O symmetric stretch | Nitro group |
| ~ 1200 - 1250 | C-O stretch | Aryl ether |
| ~ 1100 - 1150 | C-O stretch | Ester |
Mass Spectrometry (MS) (Predicted)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
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Molecular Ion (M⁺): Expected at m/z = 279.
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Key Fragmentation Patterns:
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Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 248.
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Loss of the methyl ester group (-COOCH₃) to give a fragment at m/z = 220.
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Cleavage of the ether bond, leading to fragments corresponding to the nitrophenoxy cation (m/z = 139) and the thiophene carboxylate radical cation (m/z = 140).
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Loss of the nitro group (-NO₂) to give a fragment at m/z = 233.
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Potential Applications and Biological Significance
While specific biological activity for Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate has not been reported in the searched literature, its structural motifs suggest potential applications in several areas of research:
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Medicinal Chemistry: Thiophene derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the nitrophenoxy group can influence the molecule's electronic properties and its ability to interact with biological targets. This compound could serve as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.
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Materials Science: Thiophene-based compounds are extensively used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electronic properties of the nitrophenoxy substituent could be exploited in the design of novel functional materials.
Safety and Handling
Based on information for similar compounds and general laboratory safety guidelines, the following precautions should be taken when handling Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is 2-8°C.[1]
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate is a compound with significant potential for further investigation in both medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its known physicochemical properties, a plausible synthetic route with a detailed theoretical protocol, and a predictive analysis of its spectral characteristics. It is hoped that this guide will serve as a valuable resource for researchers, enabling them to synthesize, characterize, and explore the applications of this intriguing thiophene derivative. Further experimental validation of the proposed synthesis and a thorough biological evaluation are warranted to fully elucidate the potential of this compound.
References
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ChemSrc. METHYL 3-(4-NITROPHENOXY)-2-THIOPHENECARBOXYLATE. Available at: [Link]
